molecular formula C23H18N2O3 B1680109 NSC1011 CAS No. 5335-97-7

NSC1011

Número de catálogo: B1680109
Número CAS: 5335-97-7
Peso molecular: 370.4 g/mol
Clave InChI: PSCFZETTYRDCRM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid ( 5335-97-7), also known as NSC1011, is a synthetic organic compound with a molecular weight of 370.4 g/mol. It serves as a valuable small-molecule inhibitor in biochemical and oncology research, primarily recognized for its potent activity against Ras converting CaaX endopeptidase 1 (Rce1) . The compound exerts its primary research effect by inhibiting the Rce1 protease, an enzyme critical for the post-translational maturation and plasma membrane localization of Ras proteins. By disrupting this process, it induces mislocalization of oncogenic Ras isoforms (including K-Ras) from the plasma membrane, thereby interfering with Ras-mediated signaling pathways crucial for cell proliferation and survival. Studies have shown that this inhibitor can produce a phenotype similar to that observed with siRNA knockdown of Rce1 and, significantly, can be more effective at mislocalizing K-Ras than some farnesyltransferase inhibitors (FTIs) . This makes it a compelling chemical biology tool for investigating Ras function and a potential lead for anticancer therapeutic strategies, given the high incidence of K-Ras mutations in human cancers. This compound is part of the 8-hydroxyquinoline (8-HQ) family, a privileged scaffold known for diverse biological activities, including metal chelation, enzyme inhibition, and antimicrobial effects . The structure is synthesized via a Betti reaction, a multicomponent reaction between 8-hydroxyquinoline, benzaldehyde, and 4-aminobenzoic acid . Attention: For research use only. Not for human or veterinary use.

Propiedades

IUPAC Name

4-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22-19(13-10-16-7-4-14-24-21(16)22)20(15-5-2-1-3-6-15)25-18-11-8-17(9-12-18)23(27)28/h1-14,20,25-26H,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCFZETTYRDCRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277170
Record name NSC1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-97-7
Record name NSC1011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1011
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del compuesto “PMID17942791C3” involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:

    Formación de la estructura principal: Esto involucra la reacción de 8-hidroxiquinolina con fenilmetilamina para formar la estructura principal.

    Funcionalización: La estructura principal luego se funcionaliza introduciendo un grupo ácido benzoico a través de una serie de reacciones que involucran reactivos como cloruros de acilo y catalizadores básicos.

Métodos de Producción Industrial: La producción industrial de este compuesto típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso incluye:

    Reacciones por lotes: Se llevan a cabo en reactores grandes con control preciso de la temperatura, presión y tiempo de reacción.

    Purificación: El producto crudo se purifica utilizando técnicas como recristalización y cromatografía para obtener el producto final con alta pureza.

Tipos de Reacciones:

    Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

    Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

    Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos utilizando reactivos como halógenos o agentes alquilantes.

Reactivos y Condiciones Comunes:

    Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Halógenos, agentes alquilantes.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir derivados de amina.

Aplicaciones Científicas De Investigación

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is a synthetic organic molecule with the molecular formula C23H18N2O3C_{23}H_{18}N_2O_3 . It has a molecular weight of 370.40100 g/mol and a density of 1.363 g/cm3 . The compound is also known as 4-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid and has a CAS number of 5335-97-7 .

Scientific Research Applications

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid is known for its role as a small molecule inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) . Research indicates that inhibiting Rce1p might have applications in cancer treatment .

Rce1p Inhibition

  • Several inhibitors of Rce1p have been identified, including 4-((8-hydroxyquinolin-7-yl)(phenyl)methylamino)benzoic acid .
  • The 8-hydroxyquinoline motif found in this molecule has been used extensively for its metal-binding properties .
  • New analogous molecules with better metal binding might lead to better inhibition of Rce1p .

Related compounds

Several analogous molecules that display stronger Rce1p inhibition and looser zinc binding have been synthesized, including :

  • 4-((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methylamino)benzoic acid
  • 4-((4-cyanophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid
  • 4-((8-hydroxyquinolin-7-yl)(p-tolyl)methylamino)benzoic acid
  • 4-((4-bromophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid
  • 4-((8-hydroxyquinolin-7-yl)(pyridin-3-yl)methylamino)benzoic acid
  • 4-((4-fluorophenyl)(8-hydroxyquinolin-7-yl)methylamino)benzoic acid

Mecanismo De Acción

El compuesto ejerce sus efectos inhibiendo la endopeptidasa CAAX convertidora de Ras 1 (RCE1), una enzima involucrada en la modificación postraduccional de las proteínas Ras . Al inhibir esta enzima, el compuesto interrumpe el procesamiento y activación de las proteínas Ras, que desempeñan un papel crucial en las vías de señalización celular relacionadas con el crecimiento y la diferenciación celular.

Compuestos Similares:

    Compuesto A: Otro inhibidor de molécula pequeña de RCE1 con una estructura principal diferente.

    Compuesto B: Un inhibidor similar que se dirige a una enzima diferente en la vía de señalización de Ras.

Comparación:

    Singularidad: El compuesto “PMID17942791C3” es único debido a su inhibición específica de RCE1, lo que lo convierte en una herramienta valiosa para estudiar la vía de señalización de Ras.

    Eficacia: En comparación con compuestos similares, “PMID17942791C3” ha mostrado una mayor potencia y selectividad en la inhibición de RCE1.

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Heterocyclic Modifications

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid
  • Structural Features: Incorporates a triazine core instead of quinoline, with methoxy and formyl substituents.
  • Biological Activity: Limited data, but triazine derivatives are often explored for antimicrobial or anticancer applications.
  • Pharmacokinetics : Higher molecular weight (C₂₄H₁₈N₄O₆, 458.4 g/mol) may reduce solubility compared to the target compound .
4-[(7-Fluoroquinazolin-4-yl)oxy]aniline
  • Structural Features : Quinazoline core with a fluorine substituent, linked to an aniline group.
  • Key Difference : Lack of a benzoic acid group reduces acidity, altering pharmacokinetic behavior .
4-[(2-Hydroxynaphthalen-1-yl)methylamino]benzoic Acid
  • Structural Features : Naphthyl group replaces phenylmethyl, increasing hydrophobicity (XLogP3 = 3.8).
  • Pharmacokinetics : Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

Benzoic Acid Derivatives with Varied Substituents

4-[4-(Dimethylaminobenzylidene)amino]benzoic Acid (SB1)
  • Structural Features: Dimethylamino group enhances electron-donating capacity.
  • Spectroscopic Data : UV λmax at 341 nm (ε = 0.3896) and 267 nm (ε = 0.9121), indicating distinct electronic transitions compared to the target compound .
Methyl 4-(6-Ethyl-2,4-dimethyl-1,3,7,10-tetraoxo...isoquinolin-8-yl)amino)benzoic Acid
  • Structural Features: Isoquinoline core with esterified benzoic acid.
  • Pharmacokinetics : Methyl esterification may delay hydrolysis, prolonging systemic exposure .
Anti-Tumor Benzoic Acid Methyl Esters (Av7, Av9, Av12)
  • Structural Features: Acetylamino and hydroxy-methyl-propanoyl substituents.
  • Biological Activity : Demonstrated potent inhibition against gastric, liver, and lung cancer cell lines (AGS, HepG2, A549) .
  • Key Difference : Esterification vs. free carboxylic acid in the target compound alters metabolic pathways .

Pharmacological and Toxicological Comparisons

Compound Biological Activity Toxicity Profile Key Structural Influence References
Target Compound Botulinum neurotoxin inhibition Low hemolytic activity 8-Hydroxyquinoline enhances metal chelation
Quinazoline Derivatives Tyrosine kinase inhibition (anticancer) Not reported Fluorine substituent improves binding
Av7, Av9, Av12 Antitumor (AGS, HepG2, A549 inhibition) Moderate cytotoxicity Ester groups delay metabolic clearance
SB1 Not reported Not assessed Dimethylamino group alters electron density

Actividad Biológica

Overview

4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid, also known by its CAS number 5335-97-7, is a synthetic organic compound notable for its diverse biological activities. This compound is primarily recognized for its role as an inhibitor of Ras converting CAAX endopeptidase 1 (RCE1) and its potential implications in cancer treatment through the inhibition of 2-Oxoglutarate (2OG) dependent enzymes.

The primary mechanism of action involves the inhibition of 2OG-dependent oxygenases, which are crucial in various biochemical pathways. This inhibition affects:

  • Histone Lysine Demethylases : These enzymes are involved in epigenetic regulation, and their inhibition can lead to altered gene expression profiles that may suppress tumor growth.
  • Fat Mass and Obesity Associated Protein (FTO) : Inhibition of FTO can impact metabolic pathways, potentially offering therapeutic strategies for obesity-related conditions.

Anticancer Properties

Research indicates that derivatives of 8-hydroxyquinoline, the core structure of this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The structure-activity relationship suggests that modifications to the quinoline nucleus enhance efficacy and reduce toxicity .

Antimicrobial Effects

Compounds related to 8-hydroxyquinoline have shown broad-spectrum antimicrobial activities. For instance, derivatives have been tested against pathogenic bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating notable inhibition zones comparable to standard antibiotics . The antimicrobial efficacy appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Pharmacokinetics

Pharmacokinetic studies suggest that similar compounds often exhibit low cell permeability, which may limit their effectiveness in vivo. However, modifications to increase lipophilicity can enhance absorption and bioavailability.

Case Studies

  • Antiviral Activity : A recent study evaluated the antiviral properties of 8-hydroxyquinoline derivatives against H5N1 influenza virus, finding that specific substitutions on the anilide ring significantly increased antiviral potency while maintaining low cytotoxicity .
  • Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameTarget EnzymeBiological ActivityEfficacy
Compound ARCE1AnticancerHigh
Compound BOther EnzymeAntimicrobialModerate
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acidRCE1Anticancer, AntimicrobialHigh

Q & A

Q. What are the standard synthetic routes for 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: Retrosynthetic analysis suggests using substituted primary amines (e.g., 8-hydroxyquinolin-7-amine) and benzoic acid derivatives. A typical route involves:

Coupling Reaction: React 8-hydroxyquinolin-7-amine with benzyl bromide derivatives in anhydrous DMF under nitrogen, using K₂CO₃ as a base at 80°C for 12 hours .

Amination: Introduce the benzoic acid moiety via nucleophilic substitution, using 4-aminobenzoic acid and catalytic Pd(PPh₃)₄ in THF at reflux .

Purification: Employ column chromatography (silica gel, hexane/EtOH gradient) followed by recrystallization from methanol to achieve >95% purity .
Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOH 1:1) and optimize stoichiometry to minimize byproducts like unreacted amines .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DMSO-d₆ as solvent. Key signals include:
    • Quinoline protons: δ 8.2–9.1 ppm (aromatic H), δ 7.4–7.8 ppm (benzyl H) .
    • Benzoic acid COOH: δ 12.5 ppm (broad singlet) .
  • IR Spectroscopy: Confirm carboxylate (C=O stretch at ~1680 cm⁻¹) and amine (N–H bend at ~1550 cm⁻¹) functional groups .
  • Mass Spectrometry: Use ESI-MS to verify molecular ion [M+H]⁺ at m/z 385.1 (calculated) .

Q. What preliminary biological assays are recommended to evaluate its antimicrobial potential?

Methodological Answer:

  • MIC Testing: Screen against Mycobacterium tuberculosis (H37Rv strain) using the microplate Alamar Blue assay. Prepare stock solutions in DMSO (≤1% v/v) and test concentrations from 0.5–128 µg/mL .
  • Bacterial Strains: Include Gram-positive (S. aureus) and Gram-negative (E. coli) models. Use agar dilution methods with Mueller-Hinton agar .
  • Controls: Compare to ciprofloxacin (1 µg/mL) and validate via triplicate experiments.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for structural confirmation?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling between adjacent protons, particularly for overlapping aromatic regions (δ 7.2–8.5 ppm) .
  • X-ray Crystallography: Grow single crystals via slow evaporation (MeOH/CHCl₃ 3:1). Resolve ambiguities in the benzylamino-quinoline linkage using crystallographic data (e.g., C–N bond length ~1.35 Å) .
  • DFT Calculations: Compare experimental IR/NMR with computed spectra (B3LYP/6-31G* basis set) to validate tautomeric forms .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: Synthesize sodium or hydrochloride salts by reacting the free acid with NaOH/HCl in aqueous ethanol. Monitor pH (target 7.4 for sodium salt) .
  • Prodrug Design: Esterify the carboxylate group using p-nitrophenyl esters. Assess hydrolysis rates in simulated gastric fluid (SGF) and phosphate buffer (PBS) .
  • Nanoparticle Encapsulation: Use PLGA polymers (50:50 lactide:glycolide) for drug loading. Characterize particle size (DLS, ~150 nm) and encapsulation efficiency (HPLC, >80%) .

Q. How do structural modifications (e.g., substituent variations) affect its metal-chelating properties?

Methodological Answer:

  • Substituent Screening: Replace the benzyl group with electron-withdrawing (NO₂) or donating (OCH₃) groups. Synthesize derivatives via Ullmann coupling (CuI, 110°C) .
  • Chelation Studies: Titrate derivatives with Fe³⁺/Cu²⁺ in MeOH. Monitor UV-Vis shifts (e.g., λmax ~450 nm for Fe³⁺ complexes) and calculate stability constants (log β ≥ 8.5) .
  • Biological Impact: Compare antimicrobial activity of metal complexes vs. parent compound. Use ICP-MS to quantify intracellular metal accumulation in C. albicans .

Q. How can computational methods predict binding affinities to bacterial targets (e.g., DNA gyrase)?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina with DNA gyrase (PDB: 1KZN). Parameterize the compound’s force field with GAFF and assign charges via AM1-BCC .
  • MD Simulations: Run 100 ns trajectories in GROMACS (CHARMM36 force field). Analyze hydrogen bonds (e.g., quinoline N with Asp73) and binding free energy (MM-PBSA ΔG ≤ −8 kcal/mol) .
  • Validation: Correlate docking scores with experimental IC₅₀ values from ATPase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NSC1011
Reactant of Route 2
Reactant of Route 2
NSC1011

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.